molecular formula C3H8N2O3S B13571232 2-amino-N-methanesulfonylacetamide

2-amino-N-methanesulfonylacetamide

Cat. No.: B13571232
M. Wt: 152.18 g/mol
InChI Key: JHHMBLLZSIOSSU-UHFFFAOYSA-N
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Description

2-amino-N-methanesulfonylacetamide is an organic compound with the molecular formula C3H8N2O3S It is characterized by the presence of an amino group, a methanesulfonyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-methanesulfonylacetamide typically involves the reaction of methanesulfonyl chloride with glycine or its derivatives. The process can be summarized as follows:

    Starting Materials: Methanesulfonyl chloride and glycine.

    Reaction Conditions: The reaction is usually carried out in an aqueous medium with a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

    Procedure: Methanesulfonyl chloride is added dropwise to a solution of glycine in water, maintained at a low temperature (0-5°C) to control the exothermic reaction. After the addition is complete, the reaction mixture is stirred for several hours at room temperature.

    Isolation: The product is isolated by filtration, washed with water, and dried under reduced pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-methanesulfonylacetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-N-methanesulfonylacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-amino-N-methanesulfonylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methanesulfonyl group can form strong interactions with amino acid residues in the enzyme, leading to effective inhibition.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-methanesulfonylacetamide hydrochloride: A salt form of the compound with enhanced solubility.

    N-methanesulfonylglycine: Lacks the amino group but shares the methanesulfonyl and acetamide moieties.

    Methanesulfonamide: Contains the methanesulfonyl group but lacks the acetamide moiety.

Uniqueness

This compound is unique due to the presence of both an amino group and a methanesulfonyl group, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C3H8N2O3S

Molecular Weight

152.18 g/mol

IUPAC Name

2-amino-N-methylsulfonylacetamide

InChI

InChI=1S/C3H8N2O3S/c1-9(7,8)5-3(6)2-4/h2,4H2,1H3,(H,5,6)

InChI Key

JHHMBLLZSIOSSU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC(=O)CN

Origin of Product

United States

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